molecular formula C11H20N2O3 B11818725 Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate

Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate

Cat. No.: B11818725
M. Wt: 228.29 g/mol
InChI Key: OWCGAEIJJWGBSQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acetyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in biological systems, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3-(4-acetylpiperazin-1-yl)butanoate
  • 3-[(4-acetylpiperazin-1-yl)methyl]benzonitrile

Comparison: Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methyl ester group can influence its solubility and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate

InChI

InChI=1S/C11H20N2O3/c1-9(11(15)16-3)8-12-4-6-13(7-5-12)10(2)14/h9H,4-8H2,1-3H3

InChI Key

OWCGAEIJJWGBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C)C(=O)OC

Origin of Product

United States

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